molecular formula C23H23N3O3S B2886269 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 893993-25-4

2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B2886269
CAS No.: 893993-25-4
M. Wt: 421.52
InChI Key: WGUVMPBBVOUEMP-UHFFFAOYSA-N
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Description

2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic compound that features a quinoline and pyridazine moiety connected via a sulfanyl group

Scientific Research Applications

2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and pyridazine derivatives, which are subjected to various reaction conditions to form the desired product. Common synthetic routes may involve:

    Nucleophilic substitution reactions: These reactions can be used to introduce the sulfanyl group.

    Cyclization reactions: These are employed to form the quinoline and pyridazine rings.

    Condensation reactions: These reactions help in linking the quinoline and pyridazine moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfanyl group to form sulfoxides or sulfones.

    Reduction: This reaction can reduce the quinoline or pyridazine rings.

    Substitution: This reaction can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Such as halogens or alkylating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can form sulfoxides or sulfones.

    Reduction: Can form reduced quinoline or pyridazine derivatives.

    Substitution: Can form various substituted quinoline or pyridazine derivatives.

Mechanism of Action

The mechanism of action of 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate certain enzymes, leading to various biological effects.

    Receptors: The compound may bind to specific receptors, modulating their activity and resulting in physiological responses.

    Pathways: The compound may influence specific biochemical pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of quinoline, pyridazine, and sulfanyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-28-20-11-9-17(14-21(20)29-2)18-10-12-22(25-24-18)30-15-23(27)26-13-5-7-16-6-3-4-8-19(16)26/h3-4,6,8-12,14H,5,7,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUVMPBBVOUEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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